Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)-
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Overview
Description
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is a complex organic compound characterized by the presence of difluoromethoxy, fluoro, and methylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- typically involves the introduction of difluoromethoxy, fluoro, and methylthio groups onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics . Electrophilic, nucleophilic, radical, and cross-coupling methods have also been developed to construct C(sp3)–CF2H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- exerts its effects involves interactions with molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and interactions with other molecules. For example, the inductive and conjugative effects of the substituents can activate or deactivate the benzene ring toward electrophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(difluoromethoxy)-4-fluoro-2-(methylthio)-
- Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-(methylthio)-
- Benzene, 1-(difluoromethoxy)-4-fluoro-3-(methylthio)-
Uniqueness
Benzene, 1-(difluoromethoxy)-3-fluoro-5-(methylthio)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity. The combination of difluoromethoxy, fluoro, and methylthio groups provides a distinct electronic environment that can be exploited in various applications .
Properties
CAS No. |
1804886-63-2 |
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Molecular Formula |
C8H7F3OS |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H7F3OS/c1-13-7-3-5(9)2-6(4-7)12-8(10)11/h2-4,8H,1H3 |
InChI Key |
LSRUCVNXVLPZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)F)OC(F)F |
Origin of Product |
United States |
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